6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-methyl-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-8-2-3-9-7-11-12(14)4-5-13(11)10(9)6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
DCSSRZGYTVCRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3N2CCC3=O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The foundational approach to synthesizing pyrroloindolones involves palladium-catalyzed domino reactions between indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. For example, the reaction of (1H-indol-2-yl)methyl acetate (1a ) with 2,2,5-trimethyl-1,3-dioxane-4,6-dione (2a ) under basic conditions (K₂CO₃, DMSO, 100°C) yields 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (3a ) in 55% yield. Adapting this method to target 6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one requires strategic substitution at the indole’s 6-position.
Key modifications include:
-
Starting Material Substitution : Using 6-methyl-indol-2-ylmethyl acetate instead of unsubstituted 1a directs cyclization to the 1-position.
-
Dicarbonyl Selection : Meldrum’s acid derivatives (e.g., 2a ) facilitate decarboxylation, enabling regioselective ketone formation.
Scope of 1,3-Dicarbonyl Partners
The reactivity of 1,3-dicarbonyl compounds significantly influences product formation (Table 1):
| Entry | Dicarbonyl (2 ) | Substituent (R³) | Yield (%) |
|---|---|---|---|
| 1 | 2a | -Me | 55 |
| 2 | 2b | -CH₂(4-OMe-C₆H₄) | 78 |
| 3 | 2c | -CH₂(furyl) | 63 |
Electron-donating groups (e.g., -OMe in 2b ) enhance yields by stabilizing intermediates, whereas bulky substituents (e.g., -Ph in 2d ) hinder reactivity. For 6-methyl substitution, analogous dicarbonyls with methyl groups may improve regioselectivity.
Mechanistic Insights and Intermediate Analysis
Indolyl Methide Intermediate Generation
The reaction proceeds via in situ generation of a 2-methide-2H-indole intermediate (I ) through base- or palladium-mediated elimination (Scheme 1):
-
Oxidative Addition : Pd(0) inserts into the C–O bond of indol-2-ylmethyl acetate, forming a η³-palladium complex.
-
1,4-Elimination : Deprotonation generates the indolyl methide (I ), which undergoes Michael addition with the 1,3-dicarbonyl nucleophile.
-
Cyclization/Decarboxylation : Intramolecular attack and subsequent decarboxylation yield the pyrroloindolone core.
For 6-methyl substitution, steric effects from the methyl group may influence the transition state, favoring cyclization at the 1-position. Computational studies (HF/3-21G*) suggest that trans-diastereomers are thermodynamically favored by 1.23 kcal/mol, aligning with experimental diastereomeric ratios (e.g., 88:12 for 5a/5a′ ).
Substituent Effects and Functionalization Strategies
Indole Ring Modifications
Introducing substituents on the indole nucleus requires careful optimization:
-
Electron-Donating Groups : 5-Methyl substitution (1c ) improves yields (70% for 3e ) by enhancing intermediate stability.
-
Electron-Withdrawing Groups : 5-Bromo substitution (1d ) reduces yields (50% for 3f ) due to electronic deactivation.
To install a 6-methyl group, synthetic routes may employ pre-functionalized indoles or late-stage C–H methylation. For example, Suzuki-Miyaura coupling could introduce methyl groups at specific positions, though this remains unexplored in the current literature.
Dicarbonyl Variability
Meldrum’s acid derivatives remain optimal for decarboxylative cyclization. However, ethyl malonate (10 ) and ethyl-3-oxobutanoate (12 ) also yield target products (11 , 13 ) in moderate yields (Scheme 2):
-
Ethyl Malonate : Forms 11 via double Michael addition (42% yield).
-
Ethyl-3-oxobutanoate : Produces 13 through keto-enol tautomerization (52% yield).
Scalability and Practical Considerations
A gram-scale synthesis of 3a demonstrated the method’s practicality, achieving consistent yields (74%). For 6-methyl derivatives, similar scalability is anticipated, provided the starting indole is readily accessible. Challenges include:
-
Purification : Diastereomeric mixtures (e.g., 5/5′ ) require chromatographic separation.
-
Solvent Choice : DMSO enhances reaction rates but complicates workup; alternatives like DMF or THF may be explored.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves methods such as palladium-catalyzed reactions and cyclization processes. For example, one study reported the formation of related compounds through the reaction of indole derivatives under specific conditions, yielding various pyrroloindole structures with notable yields .
Biological Activities
Anticancer Properties:
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines. A notable case study indicated that structural modifications enhanced the compound's efficacy against cancer cells, leading to increased apoptosis and reduced tumor growth in animal models.
Neuroprotective Effects:
Another critical application is its neuroprotective potential. In a study involving an Alzheimer's disease model, treatment with this compound resulted in improved cognitive function and a decrease in neuroinflammation markers compared to control groups. This suggests its potential role in neurodegenerative disease therapies.
Antimicrobial Activity:
Preliminary investigations revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, indicating its potential as a lead compound for developing new antibiotics.
Case Studies
| Case Study | Findings | Implications |
|---|---|---|
| Anticancer Screening | Significant growth inhibition in various cancer cell lines | Potential for drug development targeting specific cancers |
| Neuroprotection in Alzheimer's Model | Improved cognitive function and reduced inflammation | Possible therapeutic strategy for neurodegenerative diseases |
| Antimicrobial Activity | Effective against multiple bacterial strains | Development of new antibacterial agents |
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with various molecular targets and pathways. The compound’s indole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or bind to DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 6-Me-PII | C12H11NO | 185.22 | Not reported | Likely moderate in organic solvents |
| 6-Methoxy-PII (analog) | C12H11NO2 | 201.22 | Not reported | Similar to 6-Me-PII |
| Pyrido-pyrrolo-pyrazino-indole-dione (6a) | C17H9N3O2 | 287.27 | 347.4–347.8 | Poor in aqueous media |
| (7-Benzyloxy-PII-yl)acetic acid (24) | C20H17NO4 | 335.36 | Not reported | Moderate (carboxylate enhances aqueous solubility) |
Key Observations:
- Lipophilicity : The 6-methyl substituent in 6-Me-PII increases logP compared to polar analogs like the S1P1 antagonists, which benefit from ionizable groups for solubility .
- Thermal Stability: Pyrido-pyrrolo-pyrazino-indole-diones exhibit high melting points (>300°C), indicative of rigid, crystalline structures .
Biological Activity
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS Number: 481053-70-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 199.23 g/mol. The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that this compound has cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : It has demonstrated activity against both bacterial and fungal strains.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 12.3 |
| A549 | 15.0 |
These results indicate that the compound exhibits promising cytotoxicity against these cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones in agar diffusion assays.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
These findings suggest that the compound may serve as a potential antimicrobial agent .
Neuroprotective Effects
In vitro studies have indicated that this compound could provide neuroprotective benefits. The compound was tested in models of oxidative stress and showed a reduction in cell death rates.
Case Studies
A notable case study involved the use of this compound in a murine model of neurodegeneration. The treated group exhibited improved cognitive function and reduced markers of neuroinflammation compared to the control group.
Q & A
What are the common synthetic routes for 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one?
Basic
A key method involves bromination of the pyrrolidine enamine or trimethylsilyl enol ether of the starting material, followed by displacement of bromide by acetate, oxime formation, and reductive acetylation. This 11-step route was used to synthesize cis-1-acetamido-2-acetoxy-7-methoxy-N-methylmitosene, a mitosene derivative . Another approach utilizes lithiation/methylation sequences on indolone derivatives, achieving excellent yields (e.g., C-1 lithiation/methylation to form 2,4-dibenzyl-1-methylpyrrolo[3,4-b]indol-3-one) .
What characterization techniques are essential for confirming the structure of pyrroloindolone derivatives?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. For example, diethyl phosphonate derivatives were characterized via ¹H NMR (δ 1.38–7.58 ppm) and HRMS (observed [M+1] at 351.1849 vs. calculated 351.1838) . X-ray crystallography or 2D NMR may resolve ambiguities in complex stereochemistry .
How can researchers address regioselectivity challenges during the synthesis of pyrroloindolone derivatives?
Advanced
Base-mediated strategies enhance regioselectivity. A study synthesized pyrazino[1,2-a]indol-1-one derivatives via base-promoted cyclization, optimizing temperature and base strength (e.g., K₂CO₃ in DMF at 80°C) to achieve >90% regioselectivity . Computational modeling (DFT) can predict regiochemical outcomes, guiding experimental adjustments .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Advanced
Cross-validation with spectroscopic methods (e.g., 2D NMR for stereochemical confirmation) and revised computational models (e.g., incorporating solvent effects or non-covalent interactions) can reconcile discrepancies. For instance, unexpected inactivity of a mitosene derivative in prophage induction assays was clarified by comparing its substituent arrangement (1-acetamido, 2-acetoxy) to active analogs .
How can reaction conditions be optimized to minimize by-products in pyrroloindolone synthesis?
Advanced
Catalyst selection (e.g., Pd for allylic alkylation ) and solvent polarity (e.g., DMF for cyclization ) are critical. In mitosene synthesis, avoiding aqueous conditions prevented hydrolysis of labile acetoxy groups, reducing by-products . Reaction monitoring via TLC/HPLC ensures timely termination to avoid side reactions .
What are the key steps in synthesizing complex heterocycles from this core structure?
Basic
Functionalization of the enamine system, cyclization (e.g., via benzotriazole intermediates ), and protecting group strategies are pivotal. For example, 2-(1H-benzotriazol-1-ylmethyl)-11-methyl-diazepinoindole was synthesized via sequential alkylation and cyclization, achieving 51% yield .
How do structural modifications at the 1- and 2-positions affect biological activity?
Advanced
Substituents at these positions dictate target binding. A mitosene with 1-acetamido and 2-acetoxy groups exhibited potent antibacterial activity (disk-plate assays) but lacked prophage induction, unlike 1-substituted analogs. This highlights the need for balanced hydrophobicity and hydrogen-bonding capacity in drug design .
How should researchers handle discrepancies in biological activity data across studies?
Advanced
Standardize assay protocols (e.g., MIC/MBC for antimicrobial studies ) and validate compound purity (≥95% by HPLC). For example, mitomycin A’s superior P388 leukemia activity compared to synthetic mitosenes underscores the impact of minor structural variations . Meta-analyses of structure-activity relationships (SAR) can identify confounding factors .
What methodologies are recommended for scaling up lab-scale syntheses?
Advanced
Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., bromination ). Silica gel column chromatography (hexane/EtOAc gradients ) or recrystallization ensures purity at scale. Process analytical technology (PAT) monitors critical parameters like pH and temperature in real time .
How can computational tools aid in designing novel pyrroloindolone derivatives?
Advanced
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like DNA topoisomerases. QSAR models correlate substituent electronic properties (Hammett σ) with antibacterial activity, guiding rational design . DFT calculations optimize transition states for challenging cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
